molecular formula C15H16N2O4 B2683183 (E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 1006316-34-2

(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2683183
CAS No.: 1006316-34-2
M. Wt: 288.303
InChI Key: OPKZQDIRFHNWIR-AATRIKPKSA-N
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Description

(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a hybrid heterocyclic compound featuring a pyran-2-one core fused with a pyrazole moiety via an acryloyl linker. The (E)-configuration of the acryloyl group and the hydroxyl substituent at the 4-position of the pyran ring are critical for its structural and functional properties.

The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation and nucleophilic additions, as exemplified in the preparation of structurally related pyran-pyrazole hybrids . Crystallographic studies, often facilitated by programs like SHELXL, reveal that hydrogen bonding networks (e.g., involving the hydroxyl and carbonyl groups) significantly influence molecular packing and stability .

Properties

IUPAC Name

3-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-17-10(3)11(8-16-17)5-6-12(18)14-13(19)7-9(2)21-15(14)20/h5-8,19H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKZQDIRFHNWIR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of (E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The acrylate moiety can participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-hydroxyl group on the pyran ring enables stronger hydrogen bonding (O–H···O interactions) than cyano or ester groups in analogues, likely enhancing stability and solubility .

Crystallographic and Physicochemical Properties

Crystallographic analysis (via SHELX programs) highlights differences in molecular packing:

  • The target compound forms a 2D hydrogen-bonded network (O–H···O and C–H···O interactions), whereas cyano-substituted analogues exhibit weaker π-π stacking due to steric hindrance .
  • The (E)-configuration of the acryloyl linker minimizes steric clashes, optimizing crystal lattice energy compared to (Z)-isomers .

Biological Activity

(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring , an acryloyl moiety , and a pyranone structure , which contribute to its reactivity and interaction with biological targets. The presence of these functional groups allows for diverse chemical behavior, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring can engage in hydrogen bonding and π-stacking interactions with enzymes or receptors, potentially modulating their activity. The acrylate moiety can participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems, which may alter cellular processes and signaling pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For example, studies have shown that derivatives of pyranones can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its structural components allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways. For instance, pyrazole derivatives are known for their efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound may possess anti-inflammatory effects. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models of disease .

Case Studies

  • Anticancer Activity : A study investigated the effects of a closely related compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study highlighted the role of oxidative stress in mediating these effects.
  • Antimicrobial Efficacy : Another research focused on evaluating the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents.
  • Anti-inflammatory Study : An investigation into the anti-inflammatory properties revealed that treatment with pyranone derivatives significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a promising avenue for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis via PI3K/Akt pathway
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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